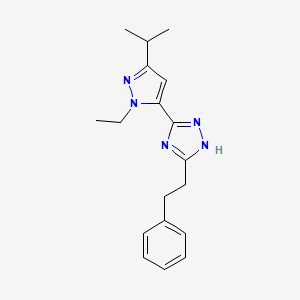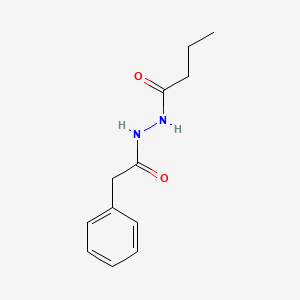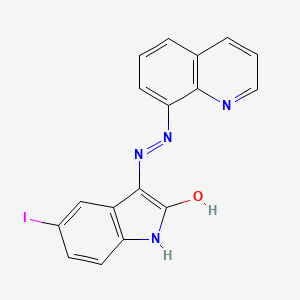![molecular formula C20H15N3O4S B3872067 3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872067.png)
3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as DNTA, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. The compound has also been shown to inhibit the growth and migration of cancer cells by disrupting the cytoskeleton. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high potency and selectivity against cancer cells and inflammation. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term toxicity and pharmacokinetics of this compound have not been fully investigated, which may limit its potential as a therapeutic agent.
Orientations Futures
Future research on 3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile could focus on improving its solubility and pharmacokinetics to enhance its therapeutic potential. Additionally, the compound could be further investigated for its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Finally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Applications De Recherche Scientifique
3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-17-7-6-14(19(10-17)27-2)8-15(11-21)20-22-18(12-28-20)13-4-3-5-16(9-13)23(24)25/h3-10,12H,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQIQBVUNPZKY-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B3871986.png)

![2-(1-(1-isopropyl-4-piperidinyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3871995.png)
![N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B3872003.png)
![3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B3872010.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B3872029.png)

![5-phenyl-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3872041.png)
![3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3872045.png)
![3-(2,3-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872059.png)
![2-{[(2-furylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3872084.png)

![5-methyl-4-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872092.png)